What are the physical and chemical properties of 3-Methylheptanoic acid?
What are the physical and chemical properties of 3-Methylheptanoic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including chemical synthesis, pheromone research, and potentially as a precursor in drug development. Its specific isomeric forms, (R)- and (S)-3-methylheptanoic acid, often exhibit distinct biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of 3-Methylheptanoic acid, supported by experimental data and methodologies.
Chemical Structure and Identification
The fundamental structure of 3-Methylheptanoic acid consists of a seven-carbon heptanoic acid backbone with a methyl group located on the third carbon atom.
Molecular Structure of 3-Methylheptanoic Acid
A 2D representation of the 3-Methylheptanoic acid molecule.
Physical Properties
The physical characteristics of 3-Methylheptanoic acid are summarized in the table below. It is important to note that some values are estimated due to the limited availability of experimentally determined data. The properties can also vary between the racemic mixture and its pure enantiomers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 228.91 °C (estimate at 760 mmHg)[5] 234.584 °C (at 760 mmHg)[4] 116-117 °C (at 10 mmHg)[6] | [4][5][6] |
| Melting Point | Data not available (estimate) | |
| Density | 0.9173 g/cm³ (rough estimate)[5] 0.927 g/cm³[4] | [4][5] |
| Refractive Index (n²⁵D) | 1.4242[6] 1.4130 (estimate)[5] 1.435[4] | [4][5][6] |
| pKa | 4.80 ± 0.10 (Predicted) | [5] |
| LogP | 2.28740 | [4] |
Chemical Properties
Solubility
3-Methylheptanoic acid is a medium-chain fatty acid and is expected to exhibit limited solubility in water due to its predominantly nonpolar alkyl chain. It is anticipated to be soluble in organic solvents.
| Solvent | Solubility |
| Water | Very slightly soluble |
| Ethanol (B145695) | Soluble |
| Ether | Soluble |
Reactivity
As a carboxylic acid, 3-Methylheptanoic acid undergoes typical reactions of this functional group, including:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Acid-base reactions: Deprotonation with a base to form a carboxylate salt.
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Reduction: Reduction of the carboxylic acid group to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of 3-Methylheptanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons in the structure. The chemical shifts would be influenced by their proximity to the electron-withdrawing carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the eight carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylheptanoic acid will exhibit characteristic absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group, appearing around 1710 cm⁻¹.
-
C-H stretching bands for the alkyl groups, typically in the 2960-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-Methylheptanoic acid is expected to show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45). A characteristic McLafferty rearrangement peak may also be observed.
Experimental Protocols
Synthesis of 3-Methylheptanoic Acid
A common method for the synthesis of 3-Methylheptanoic acid involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification.[6]
Synthesis Workflow
A simplified workflow for the synthesis of 3-Methylheptanoic acid.
Detailed Methodology:
-
Grignard Reagent Formation: n-Butyl bromide is reacted with magnesium turnings in anhydrous ether to form n-butylmagnesium bromide.
-
Conjugate Addition: The prepared Grignard reagent is added to a solution of sec-butyl crotonate. The reaction mixture is then hydrolyzed with a saturated ammonium (B1175870) chloride solution.
-
Saponification: The resulting ester, sec-butyl 3-methylheptanoate, is saponified by refluxing with a solution of potassium hydroxide (B78521) in ethanol and water.
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Acidification and Extraction: The reaction mixture is cooled, diluted with water, and acidified with concentrated hydrochloric acid. The product is then extracted with a mixture of benzene (B151609) and ether.
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Purification: The organic extracts are washed, dried, and the solvent is removed. The final product, 3-Methylheptanoic acid, is obtained by distillation under reduced pressure.[6]
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of 3-Methylheptanoic acid.
Boiling Point Determination (Micro Method):
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A small amount of the liquid is placed in a fusion tube.
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A capillary tube, sealed at one end, is inverted into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination (Potentiometric Titration):
-
A known concentration of 3-Methylheptanoic acid is dissolved in a suitable solvent (e.g., a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Conclusion
This technical guide provides a consolidated overview of the physical and chemical properties of 3-Methylheptanoic acid. While significant data is available, further experimental determination of properties such as the melting point and a more detailed analysis of its spectroscopic characteristics would be beneficial for the scientific community. The provided synthesis and analytical methodologies offer a solid foundation for researchers working with this compound.
References
- 1. scribd.com [scribd.com]
- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Page loading... [wap.guidechem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. bellevuecollege.edu [bellevuecollege.edu]
